4-Bromo-1-cyclopropyl-1H-indazole
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Overview
Description
4-Bromo-1-cyclopropyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications
Preparation Methods
The synthesis of 4-Bromo-1-cyclopropyl-1H-indazole can be achieved through several synthetic routes. One common method involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, starting from 2-bromo-6-fluorobenzaldehyde, the compound can be synthesized through a series of reactions involving the formation of benzylidenehydrazine intermediates . Another approach includes the use of transition metal-catalyzed reactions, such as copper-catalyzed N–N bond formation .
Chemical Reactions Analysis
4-Bromo-1-cyclopropyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Cyclization Reactions: The indazole ring can be formed through cyclization reactions involving hydrazine derivatives.
Common reagents used in these reactions include organometallic reagents, hydrazine, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-1-cyclopropyl-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including cancer and respiratory diseases.
Biological Studies: The compound is employed in studying the biological activities of indazole derivatives, such as their antibacterial and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Bromo-1-cyclopropyl-1H-indazole involves its interaction with specific molecular targets and pathways. For example, indazole derivatives are known to inhibit enzymes like phosphoinositide 3-kinase, which plays a role in cell growth and survival . The presence of the bromine atom and cyclopropyl group may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
4-Bromo-1-cyclopropyl-1H-indazole can be compared with other indazole derivatives, such as:
4-Bromo-1H-indazole: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.
1-Cyclopropyl-1H-indazole: Lacks the bromine atom, which may influence its pharmacological properties.
The uniqueness of this compound lies in the combination of the bromine atom and cyclopropyl group, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
4-bromo-1-cyclopropylindazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-9-2-1-3-10-8(9)6-12-13(10)7-4-5-7/h1-3,6-7H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKBKYCIRMXNKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C=N2)C(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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